1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its common reactions, the conditions under which it reacts, and the products it forms.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties, as well as its chemical stability, reactivity, and other chemical properties.Scientific Research Applications
Chemical Transformations and Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of urea derivatives allows for the introduction of various substituents, leading to high yields of substituted products. This methodology could potentially apply to the synthesis and functionalization of compounds similar to "1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea" for research purposes (Smith et al., 2013).
Synthesis of Photochromic Diarylethene Precursors
The base-induced aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate leads to photochromic diarylethene precursors, highlighting the versatility of thiophene derivatives in synthesizing compounds with desired photoactive properties. This process indicates the potential for developing novel photoactive materials from thiophene-containing urea derivatives (Lvov et al., 2017).
Acetylcholinesterase Inhibition by Flexible Ureas
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, demonstrating the potential of urea compounds in developing treatments for diseases associated with acetylcholine deficiency. This research suggests that modifying the urea backbone and substituents can lead to compounds with significant biological activities (Vidaluc et al., 1995).
Hindered Ureas as Masked Isocyanates
Hindered ureas undergo efficient substitution reactions with various nucleophiles under neutral conditions, serving as masked isocyanates. This property is significant for synthetic chemistry, offering a method for rapid and high-yielding acyl substitution, potentially useful in the synthesis and modification of complex urea derivatives for research applications (Hutchby et al., 2009).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related properties, often based on Material Safety Data Sheets (MSDS).
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please consult with a professional chemist or a reliable database for accurate information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-4-13(7-11(10)2)17-15(19)16-8-14(18)12-5-6-20-9-12/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSQDAFFWTHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea |
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